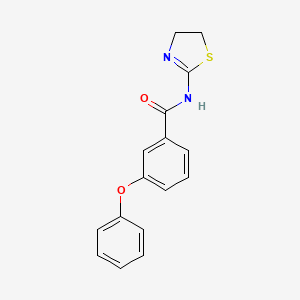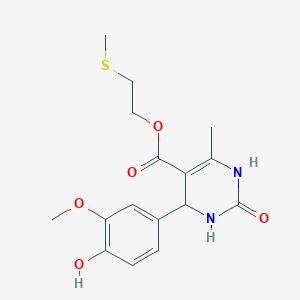![molecular formula C30H20N2O8 B4944241 5,5'-[1,2-ethanediylbis(oxy)]bis[2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4944241.png)
5,5'-[1,2-ethanediylbis(oxy)]bis[2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
'5,5'-[1,2-ethanediylbis(oxy)]bis[2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]' is a synthetic compound that has gained much attention in the scientific community due to its potential applications in various fields. It is commonly referred to as EHOB or Ethoxybenzyl Isoindoline Dione.
Mecanismo De Acción
The mechanism of action of EHOB is not fully understood. However, studies have shown that EHOB can induce apoptosis in cancer cells by activating the caspase-3 pathway and inhibiting the Akt pathway. EHOB has also been shown to generate reactive oxygen species (ROS) upon exposure to light, which can lead to the destruction of cancer cells.
Biochemical and Physiological Effects:
EHOB has been shown to have low toxicity and high biocompatibility. In vitro studies have shown that EHOB can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In vivo studies have shown that EHOB can inhibit tumor growth and prolong survival in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of EHOB is its high solubility in organic solvents, which makes it easy to handle in the laboratory. EHOB also has a high molar extinction coefficient, which makes it an efficient photosensitizer in photodynamic therapy. However, one of the limitations of EHOB is its low stability in aqueous solutions, which can limit its use in biological applications.
Direcciones Futuras
There are several future directions for research on EHOB. One direction is to optimize the synthesis method to improve the yield and purity of EHOB. Another direction is to study the mechanism of action of EHOB in more detail to better understand its anti-cancer properties. Additionally, there is a need to develop new formulations of EHOB that can improve its stability in aqueous solutions and enhance its bioavailability. Finally, there is a need to conduct more preclinical and clinical studies to evaluate the safety and efficacy of EHOB in cancer therapy and photodynamic therapy.
In conclusion, EHOB is a synthetic compound that has shown promising results in various scientific research applications. Its potential applications in cancer therapy, photodynamic therapy, and organic electronics make it an exciting area of research. However, further research is needed to fully understand its mechanism of action and optimize its properties for various applications.
Métodos De Síntesis
EHOB can be synthesized through various methods, including the reaction of 4-hydroxybenzene-1,2-diamine with dimethyl oxalate, followed by the reaction with ethyl glyoxylate. Another method involves the reaction of 4-hydroxybenzene-1,2-diamine with phthalic anhydride and ethylene glycol, followed by the reaction with benzyl chloride.
Aplicaciones Científicas De Investigación
EHOB has been extensively studied for its potential applications in various fields, including cancer therapy, photodynamic therapy, and organic electronics. In cancer therapy, EHOB has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In photodynamic therapy, EHOB has been used as a photosensitizer to selectively destroy cancer cells. In organic electronics, EHOB has been used as a hole-transporting material in organic solar cells.
Propiedades
IUPAC Name |
2-(4-hydroxyphenyl)-5-[2-[2-(4-hydroxyphenyl)-1,3-dioxoisoindol-5-yl]oxyethoxy]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20N2O8/c33-19-5-1-17(2-6-19)31-27(35)23-11-9-21(15-25(23)29(31)37)39-13-14-40-22-10-12-24-26(16-22)30(38)32(28(24)36)18-3-7-20(34)8-4-18/h1-12,15-16,33-34H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFICAZJRCLQII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOC4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=C(C=C6)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)nicotinamide 1-oxide](/img/structure/B4944161.png)
![2-[4-cyclobutyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4944171.png)
![N-[4-(cyanomethyl)phenyl]-2-phenoxypropanamide](/img/structure/B4944173.png)


![diethyl {[(2-ethoxyphenyl)amino]methylene}malonate](/img/structure/B4944191.png)
![3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B4944200.png)


![2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyranium perchlorate](/img/structure/B4944235.png)
![2-(2-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4944249.png)
![16-phenyl-15-oxadispiro[5.1.5.3]hexadecane-7,14-dione](/img/structure/B4944253.png)

